3-Hydroxy Midostaurin-13C6

Stable Isotope Labeling LC-MS/MS Quantitative Bioanalysis

3-Hydroxy Midostaurin-13C6 (synonym CGP52421-13C6) is a stable heavy isotope-labeled analog of 3-Hydroxy Midostaurin (CGP52421), the primary hydroxylated metabolite of the multi-targeted kinase inhibitor midostaurin (PKC412, Rydapt). The compound bears a 13C6-label on the benzamide moiety, resulting in a molecular formula of C2913C6H30N4O5 and a molecular weight of approximately 592.6 g/mol.

Molecular Formula C35H30N4O5
Molecular Weight 592.6 g/mol
Cat. No. B13838545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Midostaurin-13C6
Molecular FormulaC35H30N4O5
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1
InChIKeyZZSBPGIGIUFJRA-VFAASCIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Midostaurin-13C6: A 13C6-Labeled Metabolite Reference Standard for Midostaurin Bioanalysis and Pharmacokinetic Studies


3-Hydroxy Midostaurin-13C6 (synonym CGP52421-13C6) is a stable heavy isotope-labeled analog of 3-Hydroxy Midostaurin (CGP52421), the primary hydroxylated metabolite of the multi-targeted kinase inhibitor midostaurin (PKC412, Rydapt) [1]. The compound bears a 13C6-label on the benzamide moiety, resulting in a molecular formula of C2913C6H30N4O5 and a molecular weight of approximately 592.6 g/mol . 3-Hydroxy Midostaurin (the unlabeled form) demonstrates inhibitory activity against FMS-like tyrosine kinase-3 (FLT3) autophosphorylation with IC50 values of approximately 132 nM in culture medium and 9.8 µM in plasma . The 13C6-labeled version is specifically designed to serve as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate and precise quantification of 3-Hydroxy Midostaurin in complex biological matrices .

Why Generic Isotope-Labeled Internal Standards Cannot Simply Substitute 3-Hydroxy Midostaurin-13C6 in Midostaurin Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) are essential for correcting matrix effects, ionization efficiency variability, and analyte loss during sample preparation in LC-MS/MS assays [1]. However, not all SIL-IS are interchangeable. The selection of a SIL-IS must match the analyte of interest with high fidelity to ensure co-elution and identical ionization behavior. 3-Hydroxy Midostaurin-13C6 is specifically designed to track the hydroxylated metabolite CGP52421, which exhibits distinct pharmacokinetic properties from the parent drug midostaurin and the O-demethylated metabolite CGP62221 [2]. While midostaurin-13C6 or midostaurin-d5 are commercially available, they are not structurally identical to CGP52421 and would not provide optimal correction for the analysis of this specific metabolite . The use of an analyte-mismatched SIL-IS can lead to significant quantitative inaccuracies, compromising the validity of pharmacokinetic and therapeutic drug monitoring studies [3].

Quantitative Differentiation of 3-Hydroxy Midostaurin-13C6 from Alternative Isotope-Labeled Standards for Midostaurin Metabolite Analysis


13C6-Label Provides Superior Mass Spectrometric Differentiation from Endogenous Metabolite Compared to Deuterated Analogs

3-Hydroxy Midostaurin-13C6 incorporates a 13C6 label, resulting in a +6 Da mass shift relative to the unlabeled metabolite. This mass difference is substantially larger than the +5 Da shift provided by commercially available pentadeuterated (d5) analogs . A larger mass shift reduces the risk of isotopic cross-talk between the analyte and internal standard channels in the mass spectrometer, particularly when monitoring multiple reaction monitoring (MRM) transitions with wide isolation windows [1]. Furthermore, 13C-labeled compounds generally exhibit chromatographic behavior that is more closely matched to the unlabeled analyte than deuterated analogs, as deuterium can impart subtle but significant chromatographic isotope effects, especially with multiple deuterium substitutions [2].

Stable Isotope Labeling LC-MS/MS Quantitative Bioanalysis

Targeted Metabolite Quantification Enables Accurate Assessment of a Unique Pharmacologically Active Species with Distinct Potency and Accumulation Profile

Midostaurin is metabolized into two major active metabolites: the demethylated CGP62221 and the hydroxylated CGP52421. These species exhibit distinct pharmacokinetic and pharmacodynamic properties. In human studies, CGP52421 accumulates to plasma concentrations that are approximately 7-fold higher than those of the parent drug midostaurin or CGP62221 [1]. Despite this high systemic exposure, CGP52421 is a less potent inhibitor of FLT3-dependent cell proliferation, with a relative potency of only ~0.1 compared to midostaurin (relative potency 1) and CGP62221 (relative potency 1.4) [1]. Using 3-Hydroxy Midostaurin-13C6 as an internal standard allows for the specific and accurate quantification of this major circulating metabolite, which is essential for understanding its contribution to overall drug exposure and clinical response [2].

Pharmacokinetics Drug Metabolism FLT3 Inhibition

Distinct Target Engagement Profile of CGP52421 Justifies Dedicated Analytical Method Development

Chemical proteomic profiling has revealed that midostaurin and its metabolites engage distinct subsets of kinase targets in neoplastic mast cells. While midostaurin and CGP62221 bind to the key downstream regulator FES and inhibit cell proliferation, CGP52421 does not recognize FES and shows no substantial antiproliferative effect on HMC-1.2 mast cell leukemia cells, even at concentrations up to 1 µM [1]. However, CGP52421 retains the ability to inhibit IgE-dependent histamine release, an effect mediated through the downstream target SYK [1]. This functional divergence means that simply measuring total midostaurin (or using a non-specific internal standard) cannot capture the nuanced pharmacology of this metabolite. Accurate quantification of CGP52421 using 3-Hydroxy Midostaurin-13C6 is necessary to correlate its unique exposure-response relationships with clinical outcomes, such as symptom improvement in the absence of disease modification [2].

Chemical Proteomics Kinase Selectivity Mastocytosis

Optimal Applications for 3-Hydroxy Midostaurin-13C6 in Drug Development and Clinical Research


Development and Validation of LC-MS/MS Methods for Quantifying CGP52421 in Plasma and Serum

3-Hydroxy Midostaurin-13C6 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of robust LC-MS/MS assays. Its use ensures high accuracy, precision, and reproducibility in the quantification of the metabolite CGP52421, a major circulating component of midostaurin therapy. This application is essential for therapeutic drug monitoring (TDM) studies in AML patients, where inter-individual variability in midostaurin and metabolite exposure is significant [1]. The specific and accurate quantification of CGP52421, enabled by this SIL-IS, is a prerequisite for understanding its contribution to both efficacy and toxicity [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Midostaurin and Its Metabolites

Given the unique accumulation and activity profile of CGP52421, its accurate quantification is critical for population PK/PD modeling. 3-Hydroxy Midostaurin-13C6 provides the analytical tool to generate high-fidelity concentration-time data for this metabolite. These data can then be integrated with the pharmacokinetic profiles of midostaurin and CGP62221 to develop comprehensive models that predict overall drug exposure and response [1]. This is particularly important because CGP52421's high accumulation (7-fold greater than parent) and distinct target engagement profile (inhibiting mediator release but not proliferation) necessitates a multi-analyte approach to fully characterize the clinical pharmacology of midostaurin [2].

Investigation of Drug-Drug Interactions (DDI) Involving CYP3A4

Midostaurin, CGP52421, and CGP62221 are all metabolized primarily by CYP3A4 and can act as both inhibitors and inducers of this enzyme [1]. 3-Hydroxy Midostaurin-13C6 is a critical reagent for DDI studies designed to assess how co-administered drugs affect the metabolism and disposition of CGP52421. By enabling precise measurement of this specific metabolite in the presence of CYP3A4 modulators, researchers can delineate the complex metabolic pathways of midostaurin and predict clinically significant interactions [2].

Bioequivalence and ANDA Studies for Generic Midostaurin Formulations

For Abbreviated New Drug Applications (ANDAs) for generic midostaurin, regulatory agencies such as the FDA require the demonstration of bioequivalence. This often includes the measurement of major active metabolites. 3-Hydroxy Midostaurin-13C6 is a key reference standard for developing and validating the analytical methods used in these pivotal bioequivalence studies. Its use ensures that the quantification of the CGP52421 metabolite is accurate, precise, and meets regulatory standards, thereby supporting the approval of generic versions of Rydapt [1].

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